

# Spectroscopic Profile of 3-Bromobenzylamine Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: 3-Bromobenzylamine hydrochloride

Cat. No.: B1271924

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This technical guide provides a comprehensive overview of the available spectroscopic data for **3-Bromobenzylamine hydrochloride** (CAS Number: 39959-54-1). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize spectroscopic techniques for compound identification and characterization. While a complete set of publicly available, quantitative spectral data for the hydrochloride salt is limited, this document compiles existing information and provides standardized experimental protocols for acquiring such data.

## Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for **3-Bromobenzylamine hydrochloride**. It should be noted that detailed, experimentally verified peak lists for the hydrochloride salt are not consistently available across all standard spectroscopic methods in publicly accessible databases. Data for the free base, 3-Bromobenzylamine, is included for comparative purposes where available.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3-Bromobenzylamine hydrochloride	DMSO-d6	Data not fully available	-	-	Aromatic Protons (approx. 7.4-7.7 ppm), Methylene Protons (-CH <sub>2</sub> -) (approx. 4.1 ppm), Amine Protons (-NH <sub>3</sub> <sup>+</sup> ) (approx. 8.6 ppm, broad)
3-Bromobenzylamine (Free Base)	CDCl <sub>3</sub>	7.39	t	1H	Ar-H
7.27	d	1H			Ar-H
7.18	d	1H			Ar-H
7.11	t	1H			Ar-H
3.84	s	2H			-CH <sub>2</sub> -
1.55	s (br)	2H			-NH <sub>2</sub>

Note: The <sup>1</sup>H NMR spectrum for **3-Bromobenzylamine hydrochloride** is available on ChemicalBook, but a detailed peak list is not provided.[\[1\]](#) The chemical shifts for the hydrochloride salt are expected to be downfield compared to the free base due to the protonation of the amine group.

## Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift ( $\delta$ ) ppm	Assignment
3-Bromobenzylamine hydrochloride	Not Available	Data not available	-
3-Bromobenzylamine (Free Base)	CDCl <sub>3</sub>	144.1	C-Ar (quaternary)
130.8	C-Ar		
130.0	C-Ar		
128.8	C-Ar		
125.6	C-Ar		
122.5	C-Ar (C-Br)		
46.1	-CH <sub>2</sub> -		

Note: Quantitative <sup>13</sup>C NMR data for **3-Bromobenzylamine hydrochloride** is not readily available in the public domain. The provided data is for the free base.

### Table 3: Infrared (IR) Spectroscopic Data

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Vibration Mode
N-H (salt)	3200-2800 (broad)	Stretching
C-H (aromatic)	3100-3000	Stretching
C-H (aliphatic)	3000-2850	Stretching
N-H	1600-1500	Bending
C=C (aromatic)	1600-1450	Stretching
C-N	1250-1020	Stretching
C-Br	700-500	Stretching

Note: An experimental IR spectrum with a detailed peak list for **3-Bromobenzylamine hydrochloride** is not publicly available. The table indicates the expected absorption regions based on the compound's structure.

## Table 4: Mass Spectrometry (MS) Data

Technique	Expected m/z value	Fragment
ESI-MS	186.99 / 188.99	[M+H] <sup>+</sup> of the free base (isotopic pattern due to Br)

Note: Experimental mass spectrometry data for **3-Bromobenzylamine hydrochloride** is not readily available. The expected m/z value corresponds to the protonated free base, as the hydrochloride salt would likely dissociate in the ion source.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like **3-Bromobenzylamine hydrochloride**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Bromobenzylamine hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, D<sub>2</sub>O). The choice of solvent is critical for sample solubility and to avoid interference with the analyte signals.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters include a 30° or 45° pulse, a spectral width of 0 to 200 ppm, and a longer acquisition time and/or a greater number of scans compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Solid):
  - KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Instrumentation: Use a Fourier-Transform Infrared Spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
  - Place the prepared sample in the spectrometer and record the sample spectrum.
  - The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

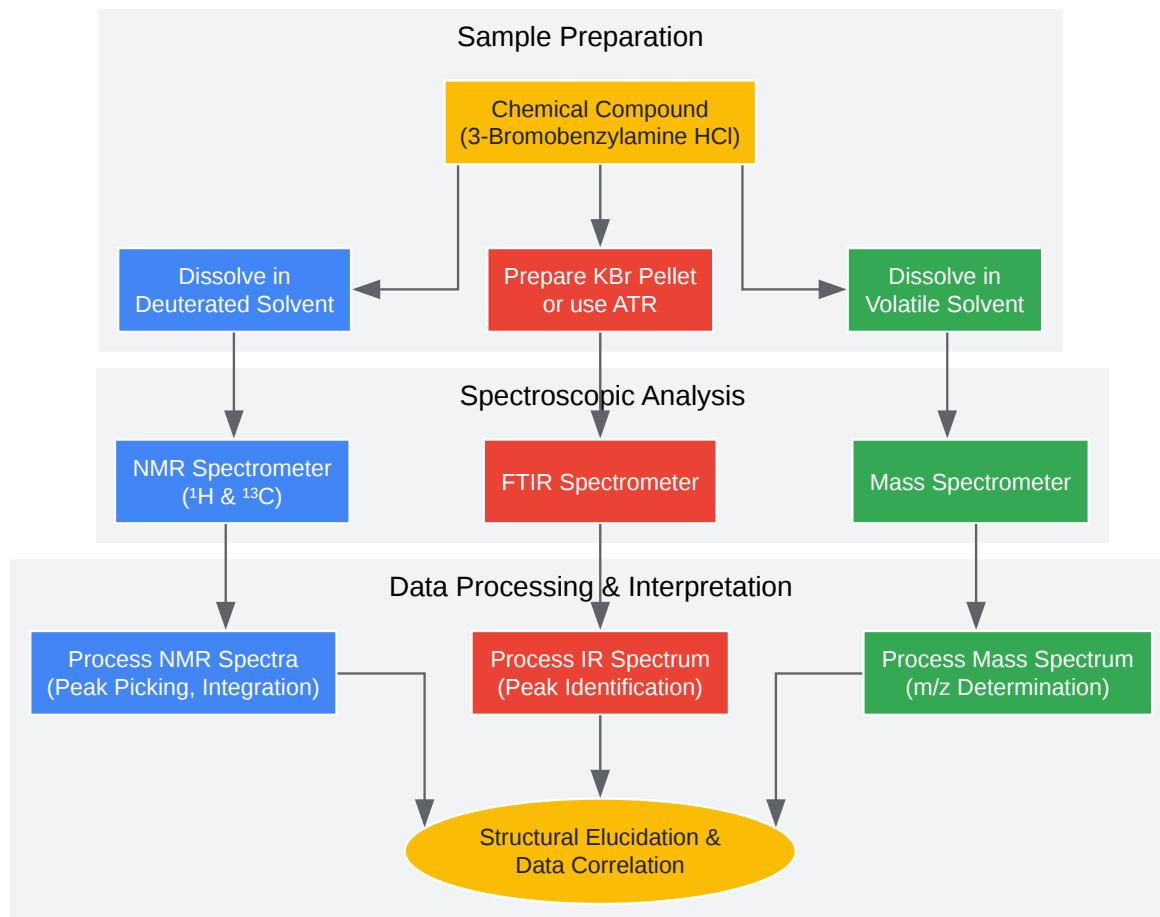
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

- Data Acquisition:
  - Introduce the sample solution into the ion source.
  - Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base.
  - The mass-to-charge ratio (m/z) of the ions is measured.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis

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Caption: Spectroscopic Analysis Workflow.

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## References

- 1. 3-Bromobenzylamine hydrochloride(39959-54-1) 1H NMR spectrum [chemicalbook.com]
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